molecular formula C12H22O10 B13832624 3-O-(a-L-Fucopyranosyl)-D-galactopyranose

3-O-(a-L-Fucopyranosyl)-D-galactopyranose

Cat. No.: B13832624
M. Wt: 326.30 g/mol
InChI Key: HLLZGYFHHYGOLN-LKKHSDPRSA-N
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Description

3-O-(a-L-Fucopyranosyl)-D-galactopyranose is a complex carbohydrate compound that plays a significant role in various biological processes. It is composed of a fucose sugar unit linked to a galactose sugar unit. This compound is often found in glycoproteins and glycolipids, where it contributes to cell-cell recognition, signaling, and immune responses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-O-(a-L-Fucopyranosyl)-D-galactopyranose typically involves the glycosylation of a galactose derivative with a fucose donor. The reaction conditions often include the use of a Lewis acid catalyst, such as boron trifluoride etherate, to facilitate the glycosidic bond formation. The reaction is carried out in an anhydrous solvent, such as dichloromethane, at low temperatures to ensure high selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve enzymatic synthesis using glycosyltransferases. These enzymes catalyze the transfer of fucose from a donor molecule, such as GDP-fucose, to a galactose acceptor. This method is advantageous due to its high specificity and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-O-(a-L-Fucopyranosyl)-D-galactopyranose can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield fucose and galactose derivatives with aldehyde or carboxylic acid groups, while reduction can produce fully hydroxylated sugar units .

Scientific Research Applications

3-O-(a-L-Fucopyranosyl)-D-galactopyranose has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-O-(a-L-Fucopyranosyl)-D-galactopyranose involves its interaction with specific receptors and enzymes in biological systems. It can bind to lectins, which are proteins that recognize and bind to specific carbohydrate structures. This binding can trigger signaling pathways that regulate various cellular processes, such as immune responses and cell adhesion .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-O-(a-L-Fucopyranosyl)-D-galactopyranose is unique due to its specific glycosidic linkage and the presence of both fucose and galactose units. This combination allows it to participate in unique biological interactions and processes that are not possible with other similar compounds .

Properties

Molecular Formula

C12H22O10

Molecular Weight

326.30 g/mol

IUPAC Name

(2S,3S,4R,5S,6S)-2-methyl-6-[(3R,4S,5S,6R)-2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]oxyoxane-3,4,5-triol

InChI

InChI=1S/C12H22O10/c1-3-5(14)7(16)8(17)12(20-3)22-10-6(15)4(2-13)21-11(19)9(10)18/h3-19H,2H2,1H3/t3-,4+,5+,6-,7+,8-,9+,10-,11?,12-/m0/s1

InChI Key

HLLZGYFHHYGOLN-LKKHSDPRSA-N

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@H]2[C@H]([C@H](OC([C@@H]2O)O)CO)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2O)O)CO)O)O)O)O

Origin of Product

United States

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